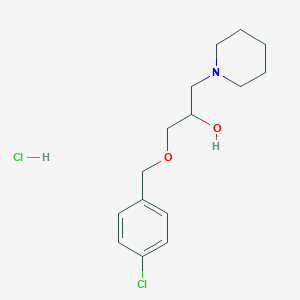

![molecular formula C13H18N4O B2562191 1-叔丁基-3-{吡唑并[1,5-a]哒嗪-4-氧基}氮杂环丁烷 CAS No. 2201695-21-6](/img/structure/B2562191.png)

1-叔丁基-3-{吡唑并[1,5-a]哒嗪-4-氧基}氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

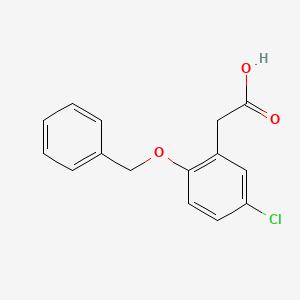

“1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” is a complex organic compound. It is part of the pyrazolo[1,5-a]pyrazin-4-ylacetonitriles family . These compounds are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures that possess a range of practically useful properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates and leads to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .

Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” is complex. It is part of the pyrazolo[1,5-a]pyrazin-4-ylacetonitriles family, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions involving “1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” are complex. The substrates selected for this purpose were 4-chloropyrazolo[1,5-a]pyrazines, which reacted with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH, with the formation of products .

科学研究应用

Synthesis of Heterocyclic Compounds

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a valuable starting material for synthesizing complex molecular architectures found in many drugs .

Biomedical Research

In biomedical research, this compound is utilized for its potential biological activity. Its structural similarity to pyrazolopyridines, which are known to exhibit a range of biological activities, suggests that it could be a candidate for drug development, particularly in targeting diseases where similar heterocyclic frameworks have been effective .

Pharmacological Studies

The compound’s unique structure allows for pharmacological studies to understand its interaction with biological systems. It can be used to study the mechanism of action at the molecular level, providing insights into how such compounds can modulate biological pathways and processes .

Development of Kinase Inhibitors

Kinase inhibitors are crucial in the treatment of various cancers1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine has the potential to be modified into potent inhibitors of specific kinases, given its structural features that are conducive to binding with kinase enzymes .

Antibacterial Agents

Research into antibacterial agents is another application. Derivatives of this compound can be synthesized and tested for their efficacy against bacterial strains. The compound’s framework allows for the attachment of various functional groups, which can enhance its antibacterial properties .

Material Science

In material science, this compound can be used to create novel organic frameworks with potential applications in electronics, photonics, and as catalysts. The versatility of the azetidine ring in the compound provides a scaffold for building materials with desired properties .

属性

IUPAC Name |

4-(1-tert-butylazetidin-3-yl)oxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-11-4-5-15-17(11)7-6-14-12/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLKYDUSQTISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)OC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2562114.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)

![3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2562120.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)